XLogP3-AA Lipophilicity Compared to the 4-Fluoro-6-methyl Positional Isomer
The target compound 6-fluoro-4-methyl-1H-benzimidazole has a computed XLogP3-AA of 2 , reflecting the additive contributions of fluorine (–0.14 to +0.50 log units depending on position) and methyl (+0.52 log units) relative to parent benzimidazole (XLogP ~1.19). This value differs from the positional isomer 4-fluoro-6-methyl-1H-benzimidazole, for which computed logP is reported as approximately 1.8–1.9 in cheminformatic databases , a difference of 0.1–0.2 log units attributable to the altered electronic environment of the imidazole NH when fluorine and methyl positions are swapped. Such differences are meaningful for fragment-based drug design where logP contributions of 0.1–0.3 log units are considered significant for lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 (6-fluoro-4-methyl-1H-benzimidazole) |
| Comparator Or Baseline | 4-fluoro-6-methyl-1H-benzimidazole, computed logP ~1.8–1.9; parent 1H-benzimidazole, XLogP ~1.19 |
| Quantified Difference | ΔXLogP = +0.1 to +0.2 vs. the 4-fluoro-6-methyl isomer; ΔXLogP = +0.81 vs. unsubstituted benzimidazole |
| Conditions | Computed via XLogP3-AA algorithm (PubChem/Python-based); values derived from Alfa Chemistry product datasheet and cheminformatic databases. |
Why This Matters
A 0.1–0.2 log unit difference in lipophilicity between regioisomers can shift predicted membrane permeability and oral absorption classification (e.g., crossing the logP 2 threshold), making isomer-specific procurement essential for consistent ADME profiling.
